molecular formula C9H15F3N2O4 B2789085 3-(3-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid CAS No. 2377032-35-2

3-(3-aminobutyl)-1,3-oxazolidin-2-one,trifluoroaceticacid

Cat. No.: B2789085
CAS No.: 2377032-35-2
M. Wt: 272.224
InChI Key: YBQAOZRCYYBMCO-UHFFFAOYSA-N
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Description

3-(3-Aminobutyl)-1,3-oxazolidin-2-one, trifluoroacetic acid (TFA) is a heterocyclic compound comprising a 1,3-oxazolidin-2-one core substituted with a 3-aminobutyl chain and paired with trifluoroacetic acid as a counterion. The oxazolidinone scaffold is a five-membered ring containing both oxygen and nitrogen atoms, which confers rigidity and hydrogen-bonding capacity.

Properties

IUPAC Name

3-(3-aminobutyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.C2HF3O2/c1-6(8)2-3-9-4-5-11-7(9)10;3-2(4,5)1(6)7/h6H,2-5,8H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQAOZRCYYBMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCOC1=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminobutyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with an aminobutyl group. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. For example, the oxazolidinone can be reacted with 3-aminobutylamine in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Enzymatic methods can also be employed for the preparation of specific enantiomers of the compound, ensuring high stereoselectivity and efficiency .

Chemical Reactions Analysis

Acylation of the Primary Amine

The primary amine moiety undergoes acylation with electrophilic reagents. For example:

  • Reagents : Acetyl chloride, acetic anhydride, or activated esters.

  • Conditions : Base (e.g., NaH, K₂CO₃) in anhydrous solvents (DMF, THF) under inert atmosphere .

  • Mechanism : Nucleophilic attack by the amine on the acylating agent, followed by deprotonation.

Example :
Reaction with acetyl chloride yields N-acetylated derivatives. Yields depend on steric hindrance and reaction time.

Alkylation Reactions

The amine participates in alkylation to form secondary or tertiary amines:

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide).

  • Conditions : Polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃).

Key Insight :
Steric effects from the oxazolidinone ring may influence regioselectivity. For instance, alkylation at the primary amine proceeds preferentially over ring nitrogen due to higher nucleophilicity.

Reductive Amination and Multicomponent Coupling

The amine engages in reductive amination with aldehydes/ketones, facilitated by TFA:

  • Reagents : Aldehydes (e.g., formaldehyde), silanes (PhSiH₃), TFA .

  • Conditions : Toluene, 70°C, inert atmosphere .

Mechanism :

  • Imine formation between the amine and aldehyde.

  • Silane-mediated reduction to the secondary amine (Figure 1) .

Example :
Three-component coupling with formaldehyde and TFA yields N-trifluoroethylated derivatives (Table 1) .

Table 1: Representative Reductive Trifluoroethylation

AmineAldehydeProductYield (%)Reference
Target CompoundFormaldehydeN-Trifluoroethyl derivative68–83

Oxidation and Reduction

  • Oxidation : The primary amine can be oxidized to nitro derivatives using strong oxidants (e.g., KMnO₄), though this is less common due to competing side reactions.

  • Reduction : The oxazolidinone ring is generally stable under reductive conditions, but catalytic hydrogenation (H₂/Pd-C) may reduce the amide bond in extreme cases .

Nucleophilic Ring-Opening Reactions

The oxazolidinone ring undergoes acid- or base-catalyzed ring-opening:

  • Acidic Conditions : TFA protonates the ring oxygen, enabling nucleophilic attack (e.g., by water or amines) to form β-amino alcohols .

  • Basic Conditions : Hydroxide ions attack the carbonyl carbon, cleaving the ring to generate diamines.

Example :
Reaction with aqueous HCl yields 3-(3-aminobutyl)amino-1-propanol.

Role of Trifluoroacetic Acid (TFA)

  • Counterion Effects : TFA enhances solubility in polar solvents and stabilizes protonated intermediates during reactions .

  • Catalytic Role : In reductive amination, TFA facilitates imine formation and silane activation (Figure 2) .

Click Chemistry and Bioconjugation

Although the compound lacks azide groups, its primary amine can be functionalized for click reactions:

  • Diazotization : Conversion to azides using NaN₃ and HNO₂ enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) .

  • Isocyanate Coupling : Reaction with aryl isocyanates forms urea linkages, useful in peptide mimetics .

Mechanistic Insights and Selectivity

  • Steric and Electronic Factors : The oxazolidinone ring imposes steric constraints, directing reactivity to the primary amine.

  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve reaction rates by stabilizing ionic intermediates .

Scientific Research Applications

Medicinal Chemistry Applications

The oxazolidinone core is integral to numerous biologically active compounds. Research indicates that derivatives of oxazolidinones exhibit antimicrobial properties, particularly against Gram-positive bacteria.

Antimicrobial Activity

A study highlighted the synthesis of various oxazolidinone derivatives that demonstrated potent antimicrobial activity. For instance:

  • Compound 16 showed superior efficacy against Staphylococcus aureus, outperforming standard antibiotics like chloramphenicol .
  • The structural modifications of oxazolidinones can lead to enhanced activity against resistant bacterial strains, making them promising candidates for new antibiotic therapies .

Drug Development

Oxazolidinones serve as crucial intermediates in the synthesis of various pharmaceuticals. The compound can be utilized as a starting material for synthesizing more complex molecules with therapeutic potential.

Synthesis Processes

  • Optically Active Compounds : The production of optically active (aminomethyl)trifluoromethylcarbinol derivatives has been reported as an important process for generating drugs such as protease inhibitors .
  • One-Pot Reactions : Recent advancements have introduced one-pot synthesis methods that streamline the production of oxazolidinone derivatives, improving yield and efficiency .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of synthesized oxazolidinone derivatives, researchers found that specific modifications significantly increased their effectiveness against resistant bacterial strains. The study utilized microbroth dilution assays to determine Minimum Inhibitory Concentration (MIC) values, revealing that certain compounds had MIC values below 0.5 µg/mL against multiple strains .

Study 2: Structural Optimization

Another research effort focused on optimizing the structure of oxazolidinones to enhance their pharmacological profiles. By altering substituents on the oxazolidinone ring, researchers were able to develop compounds with improved metabolic stability and reduced cytotoxicity in human cell lines .

Mechanism of Action

The mechanism of action of 3-(3-Aminobutyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit aminopeptidase A by binding to its active site, thereby blocking the formation of angiotensin III and reducing blood pressure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation in Oxazolidinone Derivatives

The biological and physicochemical properties of oxazolidinones are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications Source/Reference
3-(3-Aminobutyl)-1,3-oxazolidin-2-one (TFA) 3-Aminobutyl + TFA C₇H₁₃F₃N₂O₃ 230.19* Synthetic intermediates Inferred from
4-Benzyl-5-tridecafluorooctyl-oxazolidin-2-one Benzyl + CF₂(CF₂)₆CF₃ C₁₈H₁₄F₁₃NO₂ 561.29 Fluorophilic chiral auxiliaries
3-((E)-3-Butenoyl)-1,3-oxazolidin-2-one α,β-unsaturated butenoyl group C₇H₉NO₃ 155.15 Michael addition substrates
3-(1-Aminopropan-2-yl)-1,3-oxazolidin-2-one (HCl) 1-Aminopropan-2-yl + HCl C₆H₁₁ClN₂O₂ 178.62 Building block for drug discovery

*Calculated molecular weight assuming TFA (CF₃COOH) as counterion.

Key Observations:
  • Fluorinated Derivatives: The tridecafluorooctyl-substituted oxazolidinone (MW 561.29) exhibits extreme hydrophobicity, making it suitable for fluorous-phase separations . In contrast, the TFA-counterion compound (MW ~230) balances polarity and solubility for synthetic applications.
  • Reactive Groups: The butenoyl-substituted analog (MW 155.15) contains a conjugated double bond, enabling participation in cycloaddition or Michael addition reactions, unlike the aminobutyl-TFA derivative, which prioritizes amine reactivity .

Physicochemical and Functional Differences

Solubility and Stability:
  • TFA vs. HCl Salts : TFA salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrochlorides, which are more water-soluble. This impacts their utility in solid-phase synthesis .
  • Fluorinated vs. Alkyl Chains: The fluorinated derivative’s low polar surface area (<10 Ų) contrasts with the aminobutyl-TFA compound’s higher polarity, affecting membrane permeability and bioavailability .

Biological Activity

3-(3-Aminobutyl)-1,3-oxazolidin-2-one, trifluoroacetic acid is a compound belonging to the oxazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered ring containing nitrogen and oxygen atoms, characteristic of oxazolidinones. The trifluoroacetic acid moiety enhances its stability and solubility, which is crucial for its biological applications. The general structure can be represented as follows:

CxHyNzOwFv\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{F}_v

The biological activity of 3-(3-aminobutyl)-1,3-oxazolidin-2-one is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Compounds in the oxazolidinone class are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, blocking peptide bond formation. This mechanism is critical in developing antibiotics against resistant strains of bacteria .
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit anticancer properties through apoptosis induction in tumor cells. It interacts with specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various oxazolidinone derivatives found that 3-(3-aminobutyl)-1,3-oxazolidin-2-one demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics .

CompoundTarget BacteriaMIC (µg/mL)
3-(3-Aminobutyl)-1,3-oxazolidin-2-oneMRSA0.5
LinezolidMRSA2
VancomycinMRSA4

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HL60 and MCF7) indicated that the compound induced cell cycle arrest and apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

Cell LineIC50 (µM)Mechanism of Action
HL605.0Apoptosis induction
MCF74.8Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-aminobutyl)-1,3-oxazolidin-2-one, trifluoroacetic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step organic reactions, including protection/deprotection of amine groups and cyclization. For example, the oxazolidinone ring can be formed via nucleophilic attack of an amino alcohol on a carbonyl group under acidic conditions. Trifluoroacetic acid (TFA) is often used as a counterion during purification via reverse-phase HPLC, where mobile phases contain 0.1% TFA to improve peak resolution . Optimization requires monitoring reaction progress with TLC or LC-MS and adjusting temperature, solvent polarity, or catalyst loading.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodology : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the oxazolidinone ring (C=O at ~175 ppm) and TFA counterion (CF3_3 signal at ~115–120 ppm in 19^19F NMR) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C9_9H15_{15}F3_3N2_2O4_4; theoretical MW: 296.23 g/mol) .
  • HPLC : Purity is assessed using C18 columns with TFA-containing mobile phases, ensuring >95% purity for biological assays .

Q. How does the trifluoroacetic acid counterion influence solubility and stability?

  • Methodology : TFA enhances aqueous solubility via ion-pair interactions but may destabilize the compound under basic conditions. Stability studies should use pH-adjusted buffers (e.g., pH 2–7) and monitor degradation via LC-MS over 24–72 hours. Comparative studies with other counterions (e.g., HCl) can clarify TFA-specific effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for oxazolidinone derivatives?

  • Methodology : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, serum protein binding). Standardize protocols using CLSI guidelines and include positive controls (e.g., linezolid). SAR studies should compare substituents on the oxazolidinone ring and aminobutyl chain to identify critical pharmacophores .

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